An In-Depth Technical Guide to the Chemical Properties and Synthetic Utility of 1,4-Oxathiane Sulfoximine
An In-Depth Technical Guide to the Chemical Properties and Synthetic Utility of 1,4-Oxathiane Sulfoximine
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Unique Chemical Scaffold
In the landscape of modern medicinal chemistry, the relentless pursuit of novel molecular architectures with enhanced pharmacological profiles is paramount. The sulfoximine functional group has recently emerged as a "rising star," offering a unique combination of physicochemical and biological properties that can address many challenges in drug discovery.[1][2] This guide provides an in-depth technical exploration of 1,4-Oxathiane sulfoximine, a heterocyclic compound that marries the structural rigidity of the 1,4-oxathiane ring with the versatile sulfoximine moiety. While direct literature on this specific combination is nascent, this document, from the perspective of a senior application scientist, will synthesize foundational chemical principles and field-proven insights to illuminate its potential. We will delve into the core chemical properties, reactivity, and synthetic considerations, providing a robust framework for its application in drug development programs.
Part 1: The 1,4-Oxathiane Core - A Privileged Heterocycle
The 1,4-oxathiane ring is a six-membered saturated heterocycle containing both a sulfur and an oxygen atom at positions 1 and 4, respectively.[3] This scaffold is not merely a passive carrier for the sulfoximine group; its inherent stereoelectronics and conformational behavior are critical to the overall properties of the molecule.
Structural and Conformational Analysis
The 1,4-oxathiane ring typically adopts a chair conformation, analogous to cyclohexane. However, the presence of the heteroatoms introduces asymmetry and influences bond lengths and angles. The C-S bonds are longer than the C-O and C-C bonds, and the C-S-C bond angle is more acute than the C-O-C angle, leading to a puckered and conformationally dynamic structure.
Diagram 1: Chair Conformation of 1,4-Oxathiane
Caption: Chair conformation of the 1,4-oxathiane ring.
Physicochemical Properties of the Core
The presence of both a thioether and an ether linkage within the same ring imparts a unique polarity profile. The oxygen atom can act as a hydrogen bond acceptor, while the sulfur atom is generally less polar but can participate in non-covalent interactions.
| Property | Value for 1,4-Oxathiane | Source |
| Molecular Formula | C4H8OS | [4][5] |
| Molecular Weight | 104.17 g/mol | [4][5] |
| Boiling Point | 147 °C at 755 mm Hg | [6] |
| Density | 1.114 g/mL at 25 °C | [6] |
| Refractive Index (n20/D) | 1.5095 | [6] |
This data for the parent 1,4-oxathiane provides a baseline for understanding the physical characteristics of its derivatives.
Part 2: The Sulfoximine Moiety - A Bioisostere with Unique Advantages
The sulfoximine group is a tetravalent sulfur functional group with the general structure R-S(=O)(=NH)-R'. It has gained significant traction as a bioisosteric replacement for sulfones and sulfonamides in drug design.[2][7]
Key Chemical Features
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Chirality: The sulfur center of a sulfoximine is chiral, offering the potential for stereospecific interactions with biological targets.
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Hydrogen Bonding: The N-H of an unsubstituted sulfoximine can act as a hydrogen bond donor, while the oxygen and nitrogen atoms are both hydrogen bond acceptors. This dual character enhances solubility and provides additional points for molecular recognition.[2][8]
-
Polarity and Solubility: Sulfoximines are generally more polar and have better aqueous solubility than their sulfone counterparts, which is a significant advantage in optimizing the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of drug candidates.[2]
-
Metabolic Stability: The sulfoximine group is typically stable to metabolic degradation, offering an advantage over other sulfur-containing functional groups.[7]
Diagram 2: Properties of the Sulfoximine Group
Caption: Key chemical properties of the sulfoximine functional group.
Part 3: Predicted Chemical Properties of 1,4-Oxathiane Sulfoximine
By combining the 1,4-oxathiane core with the sulfoximine functional group, we can predict the properties of the resulting molecule, 1,4-Oxathiane Sulfoximine.
Structure and Identification
| Property | Value | Source |
| Molecular Formula | C4H9NO2S | [9] |
| Molecular Weight | 135.19 g/mol | [9] |
| CAS Number | 708257-15-2 | [9][10] |
| IUPAC Name | 4-imino-1,4-oxathiane 4-oxide | [10] |
| SMILES | C1CS(=N)(=O)CCO1 | [10] |
Reactivity and Synthetic Handles
The reactivity of 1,4-Oxathiane sulfoximine will be dominated by the sulfoximine group, with the 1,4-oxathiane ring being relatively inert under many conditions.
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N-Functionalization: The nitrogen atom of the sulfoximine is nucleophilic and can be readily functionalized (e.g., alkylated, acylated, or arylated). This provides a convenient handle for attaching other molecular fragments, a key strategy in fragment-based drug design and the development of PROTACs and antibody-drug conjugates.[7]
-
Acidity of the N-H bond: The N-H proton is weakly acidic and can be deprotonated with a suitable base. The resulting anion can then be used in various coupling reactions.
-
Oxidation/Reduction: The sulfur atom is in a high oxidation state and is generally stable. The 1,4-oxathiane ring itself is also relatively robust, though harsh oxidizing conditions could potentially lead to oxidation at the ether linkage or C-H bonds.
Part 4: Synthesis and Experimental Protocols
The synthesis of sulfoximines can be approached in several ways. A common and effective method involves the oxidation of a corresponding sulfilimine, which is itself generated from the sulfide.
General Synthetic Workflow
Diagram 3: General Synthesis of a Sulfoximine
Caption: General workflow for the synthesis of a sulfoximine from a sulfide.
Exemplary Protocol: Synthesis of 1,4-Oxathiane Sulfoximine
This protocol is a representative example based on general methods for sulfoximine synthesis and should be adapted and optimized for specific laboratory conditions.
Step 1: Imidation of 1,4-Oxathiane
-
Setup: To a stirred solution of 1,4-oxathiane (1.0 eq) in a suitable solvent such as methanol or dichloromethane at 0 °C, add Chloramine-T trihydrate (1.1 eq) portion-wise over 15 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, remove the solvent under reduced pressure. The resulting residue contains the crude sulfilimine intermediate. This can be purified by column chromatography or taken directly to the next step.
Step 2: Oxidation of the Sulfilimine Intermediate
-
Setup: Dissolve the crude sulfilimine from Step 1 in a suitable solvent like dichloromethane. Cool the solution to 0 °C in an ice bath.
-
Reaction: Add a solution of meta-chloroperoxybenzoic acid (m-CPBA, ~1.2 eq) in dichloromethane dropwise to the cooled sulfilimine solution. Maintain the temperature at 0 °C during the addition. After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours, monitoring by TLC or LC-MS.
-
Workup and Purification: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude 1,4-Oxathiane sulfoximine can then be purified by flash column chromatography on silica gel to yield the final product.
Part 5: Applications in Drug Discovery
The unique properties of the sulfoximine moiety make 1,4-Oxathiane sulfoximine an attractive scaffold for medicinal chemistry.
-
Scaffold for Library Synthesis: The N-functionalization handle allows for the rapid generation of a library of diverse compounds for high-throughput screening.
-
Bioisosteric Replacement: It can be used as a more soluble and metabolically stable bioisostere for sulfone or sulfonamide-containing drug candidates to improve their pharmacokinetic profiles.[8]
-
Modulation of Physicochemical Properties: The introduction of this polar, hydrogen-bonding group can be used to fine-tune properties such as solubility, lipophilicity (LogP), and permeability, which are critical for oral bioavailability.[2][11]
Conclusion
1,4-Oxathiane sulfoximine represents a promising, yet underexplored, chemical entity at the confluence of heterocyclic chemistry and modern medicinal chemistry. By understanding the fundamental properties of its constituent parts—the 1,4-oxathiane core and the sulfoximine functional group—we can strategically leverage its potential in the design of next-generation therapeutics. Its synthetic accessibility and the tunable nature of the sulfoximine nitrogen open up a vast chemical space for exploration. As a Senior Application Scientist, I encourage the thoughtful incorporation of such novel scaffolds into drug discovery programs, as they hold the key to overcoming long-standing challenges in ADME and toxicology, ultimately leading to safer and more effective medicines.
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